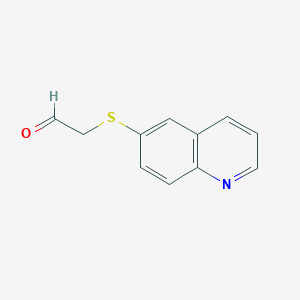

(Quinolin-6-ylthio)acetaldehyde

Description

Contextualization within Organosulfur Chemistry

In the broader context of organosulfur chemistry, (Quinolin-6-ylthio)acetaldehyde is classified as an aryl thioether derivative. The sulfur atom, linked directly to the quinoline (B57606) ring, influences the electronic properties of the entire molecule. It acts as a flexible linker and a nucleophilic center, while the adjacent acetaldehyde (B116499) moiety provides a key electrophilic site.

The reactivity of this compound is dominated by the interplay between the sulfur atom and the aldehyde group. The sulfur atom's lone pairs can participate in resonance with the aromatic quinoline system, while also activating the methylene (B1212753) carbon of the acetaldehyde group. This activation facilitates reactions such as intramolecular cyclizations. Organosulfur compounds are integral to many synthetic strategies due to the sulfur atom's ability to stabilize adjacent carbanions and participate in a variety of coupling and cyclization reactions. The development of synthetic methods utilizing such compounds, including mechanochemical approaches, highlights the ongoing effort to create efficient and environmentally benign processes for generating complex molecular architectures. researchgate.net

Strategic Importance in Heterocyclic Compound Synthesis

The primary strategic importance of this compound lies in its role as a precursor for the synthesis of thieno[3,2-f]quinoline, a tetracyclic heterocyclic system where a thiophene (B33073) ring is fused to the quinoline core. This transformation is a classic example of an intramolecular cyclization, a powerful strategy in organic synthesis for building complex polycyclic molecules from simpler, linear precursors.

Pioneering work in this area demonstrated that this compound, typically handled in its more stable diethyl acetal (B89532) form, undergoes efficient cyclization in the presence of a dehydrating agent like polyphosphoric acid. The reaction proceeds through the formation of an electrophilic center on the aldehyde (or its activated equivalent), which is then attacked by the electron-rich C-5 position of the quinoline ring, leading to the formation of the thiophene ring.

The resulting thieno[3,2-f]quinoline scaffold is of significant interest due to the prevalence of thienoquinolines in medicinal chemistry and materials science. researchgate.net These fused systems are explored for a range of biological activities and for their unique electronic and photophysical properties. conicet.gov.ar The ability to construct this valuable heterocyclic system from a relatively straightforward precursor like this compound underscores its strategic value in synthetic organic chemistry.

Overview of Research Trajectories in this compound Chemistry

Research involving this compound is intrinsically linked to the broader exploration of thienoquinoline synthesis. The initial investigations laid the groundwork for accessing the thieno[3,2-f]quinoline isomer. Subsequent research in the wider field has focused on developing new synthetic routes to the twelve possible thienoquinoline isomers and their derivatives, often employing advanced catalytic methods. researchgate.net

While direct studies on this compound itself are not extensive, the research trajectory follows the path of its application. Current research trends in heterocyclic chemistry that are relevant to this compound's utility include:

Development of Novel Cyclization Catalysts: Exploring new acids or metal catalysts to improve the efficiency, yield, and conditions of the intramolecular cyclization step.

Substituent Effect Analysis: Synthesizing derivatives of this compound with various substituents on the quinoline ring to study their influence on the cyclization reaction and the properties of the resulting thienoquinoline products.

Application in Target-Oriented Synthesis: Utilizing the thieno[3,2-f]quinoline core, accessible from this acetaldehyde, as a foundational structure for building more complex molecules with potential applications in pharmaceuticals and organic electronics.

The foundational chemistry of this compound thus serves as a key enabling step for these more advanced research pursuits.

Data Tables

Table 1: Key Chemical Compounds

| Compound Name | Molecular Formula | Role |

| This compound | C₁₁H₉NOS | Precursor/Intermediate |

| This compound diethyl acetal | C₁₅H₁₉NO₂S | Stable form of the precursor |

| Quinoline-6-thiol | C₉H₇NS | Starting material for precursor |

| Thieno[3,2-f]quinoline | C₁₁H₇NS | Cyclization Product |

| Polyphosphoric acid | H(n+2)P(n)O(3n+1) | Reagent/Catalyst |

Table 2: Key Synthetic Transformation

| Starting Material | Reagent | Key Transformation | Product |

| This compound diethyl acetal | Polyphosphoric Acid | Intramolecular Cyclization / Dehydration | Thieno[3,2-f]quinoline |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2-quinolin-6-ylsulfanylacetaldehyde |

InChI |

InChI=1S/C11H9NOS/c13-6-7-14-10-3-4-11-9(8-10)2-1-5-12-11/h1-6,8H,7H2 |

InChI Key |

JJLKBNWYTAWSOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)SCC=O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 6 Ylthio Acetaldehyde

Precursor Synthesis and Pre-functionalization Strategies

A key precursor to (quinolin-6-ylthio)acetaldehyde is 6-(2,2-dimethoxyethyl)thioquinoline. This compound incorporates the quinoline (B57606) core, the thioether linkage, and a protected form of the acetaldehyde (B116499) moiety, the dimethyl acetal (B89532). The synthesis of this precursor can be approached by forming the thioether bond between a functionalized quinoline and a side chain containing the protected aldehyde.

The initial step would be the deprotonation of 6-mercaptoquinoline with a suitable base, such as sodium hydride or a non-nucleophilic base like sodium bis(trimethylsilyl)amide, to form the more nucleophilic thiolate. This thiolate would then react with 2-bromo-1,1-dimethoxyethane via a nucleophilic substitution reaction (SN2) to form the desired thioether, 6-(2,2-dimethoxyethyl)thioquinoline.

Proposed Reaction Scheme:

Formation of 6-Mercaptoquinoline: This intermediate can be synthesized from 6-aminoquinoline via the Leuckart thiophenol synthesis or through diazotization followed by reaction with a sulfur-containing nucleophile.

Thioether Formation:

Reactants: 6-Mercaptoquinoline and 2-bromo-1,1-dimethoxyethane.

Reagents: A suitable base (e.g., NaH, K2CO3) in an aprotic polar solvent (e.g., DMF, THF).

Conditions: The reaction would likely be carried out at room temperature or with gentle heating to facilitate the substitution.

| Reactant/Reagent | Molar Mass ( g/mol ) | Role |

| 6-Mercaptoquinoline | 161.22 | Nucleophile precursor |

| 2-Bromo-1,1-dimethoxyethane | 169.02 | Electrophile |

| Sodium Hydride (NaH) | 24.00 | Base |

| Dimethylformamide (DMF) | 73.09 | Solvent |

The formation of thioethers on a quinoline scaffold requires consideration of the electronic nature of the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the reactivity of substituents on the ring. For the synthesis of 6-(2,2-dimethoxyethyl)thioquinoline, the nucleophilicity of the sulfur atom at the 6-position is a critical factor.

The reaction conditions, including the choice of base and solvent, are crucial to ensure efficient formation of the thiolate and to prevent potential side reactions. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without deactivating the nucleophile. The temperature of the reaction also needs to be controlled to avoid decomposition of the reactants or products.

Hydrolytic Cleavage Approaches for Acetaldehyde Moiety Generation

The final step in the synthesis of this compound is the deprotection of the dimethyl acetal to unveil the aldehyde functional group. This is typically achieved through hydrolysis under acidic conditions.

A documented method for the hydrolysis of 6-(2,2-dimethoxyethyl)thioquinoline involves the use of aqueous 1N hydrochloric acid in the presence of acetone. In this procedure, the acetal is treated with the acidic solution and the mixture is heated to drive the reaction to completion.

The reaction mechanism involves the protonation of one of the methoxy groups by the acid, followed by the elimination of methanol (B129727) to form an oxonium ion. Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and elimination of the second molecule of methanol yield the final aldehyde product. The use of acetone as a co-solvent helps to increase the solubility of the organic substrate in the aqueous acidic medium.

A specific experimental procedure involves dissolving 6-[(2,2-dimethoxyethyl)thio]quinoline in a mixture of aqueous 1N hydrochloric acid and acetone, followed by refluxing the reaction mixture for 3 hours. After the reaction is complete, the acetone is removed under reduced pressure. The aqueous layer is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The resulting residue is then purified by chromatography on silica (B1680970) gel to afford the desired this compound.

| Reactant/Reagent | Concentration/Amount | Role |

| 6-[(2,2-Dimethoxyethyl)thio]quinoline | 1.0 g | Substrate |

| Aqueous 1N Hydrochloric Acid | 6 mL | Acid Catalyst |

| Acetone | 3 mL | Co-solvent |

The efficiency of the acetal deprotection can be influenced by several factors, and optimization of these conditions can lead to higher yields and shorter reaction times.

Acid Catalyst: While hydrochloric acid is effective, other protic acids such as sulfuric acid or p-toluenesulfonic acid can also be used. The concentration of the acid is a critical parameter; a higher concentration can accelerate the reaction but may also lead to unwanted side reactions or degradation of the product.

Temperature: The reaction is typically heated to reflux to increase the rate of hydrolysis. However, for more sensitive substrates, the reaction might be carried out at a lower temperature for a longer period to minimize degradation.

Reaction Time: The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.

Exploration of Alternative Synthetic Routes to this compound

Alternative synthetic strategies for this compound could involve different approaches to the introduction of the thioacetaldehyde (B13765720) side chain. One potential alternative could be the reaction of 6-haloquinoline (e.g., 6-bromoquinoline) with a protected form of 2-mercaptoacetaldehyde, such as its dimethyl acetal, under conditions suitable for a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination conditions adapted for thiols).

Another approach could involve the direct reaction of 6-thioquinoline with a suitable two-carbon electrophile that already contains the aldehyde functionality, although the reactivity of the aldehyde would likely necessitate its protection throughout the synthesis.

Direct Thiolation and Formylation Strategies on Quinoline Derivatives

Direct functionalization of the quinoline core represents an atom-economical approach to synthesizing derivatives. However, direct C-H thiolation and formylation at the 6-position of the quinoline ring to produce this compound in a single or few steps present significant regioselectivity challenges.

One hypothetical direct approach would involve the C-H thiolation of a pre-functionalized quinoline bearing an acetaldehyde or a protected acetaldehyde group at the 6-position. This strategy is hampered by the difficulty of introducing the acetaldehyde group directly onto the quinoline ring at a specific position.

Alternatively, a more plausible, albeit still challenging, direct strategy would be the formylation of a quinoline-6-thiol derivative. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. niscpr.res.inarkat-usa.orgchemijournal.com This reaction typically involves the use of a Vilsmeier reagent, generated from phosphorus oxychloride and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. niscpr.res.inarkat-usa.org In the context of quinoline, the reactivity and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the substituents already present on the ring. For a quinoline-6-thiol, the electron-donating nature of the thiol group could potentially direct the formylation to an adjacent position, although this has not been specifically reported for this substrate.

A summary of potential, though not yet experimentally validated, direct formylation approaches is presented below.

Table 1: Hypothetical Direct Formylation Strategies

| Reaction | Reagents | Potential Challenges |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Regioselectivity, potential for side reactions at the thiol group. niscpr.res.inarkat-usa.orgchemijournal.com |

| Duff Reaction | Hexamethylenetetramine, acid | Harsh reaction conditions, moderate yields. nih.gov |

| Reimer-Tiemann Reaction | Chloroform, base | Typically proceeds on activated phenols, applicability to thiophenols is not well-established. nih.gov |

It is important to note that direct C-H functionalization of quinolines is an active area of research, and while methods for C-H activation at various positions have been developed, regioselective functionalization at the C-6 position remains a synthetic challenge. nih.govacs.org

C-C Bond Formation Methods for Acetaldehyde Introduction

A more practical and widely applicable approach to the synthesis of this compound involves a multi-step sequence centered around the formation of a C-S bond between a quinoline-6-thiol precursor and a suitable two-carbon electrophile representing the acetaldehyde moiety.

The key intermediate for this strategy is quinoline-6-thiol. This compound can be synthesized through various established methods, including the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

Once quinoline-6-thiol is obtained, the introduction of the acetaldehyde group can be achieved via S-alkylation. A common and effective method for this transformation is the reaction of the thiol with a haloacetaldehyde derivative, such as 2-chloroacetaldehyde or 2-bromoacetaldehyde. To avoid self-condensation of the reactive acetaldehyde, it is often advantageous to use a protected form, such as 2-bromoacetaldehyde diethyl acetal. patsnap.com

The reaction typically proceeds under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion. The thiolate then displaces the halide from the acetaldehyde equivalent in a nucleophilic substitution reaction. Subsequent acidic workup removes the acetal protecting group, yielding the desired this compound.

A representative reaction scheme is as follows:

Quinoline-6-thiol + BrCH₂(CHO)₂Et₂ → this compound diethyl acetal → this compound

The choice of base and solvent is crucial for the success of the alkylation step. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide. The reaction is often carried out in a polar aprotic solvent like DMF or acetonitrile (B52724), or in an alcohol corresponding to the base used.

Table 2: Reagents for S-Alkylation of Quinoline-6-thiol

| Acetaldehyde Equivalent | Base | Solvent | Key Considerations |

|---|---|---|---|

| 2-Chloroacetaldehyde | NaH, K₂CO₃ | DMF, Acetonitrile | Potential for self-condensation of the aldehyde. |

| 2-Bromoacetaldehyde diethyl acetal | NaOEt, NaOH | Ethanol, Water | Requires a final deprotection step under acidic conditions. patsnap.com |

Scalability and Process Development Considerations in Synthesis

The successful transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several process development factors. For the synthesis of this compound, particularly via the more robust multi-step approach involving the alkylation of quinoline-6-thiol, several aspects are critical for ensuring a safe, efficient, and economically viable process.

Route Scouting and Optimization: The selection of the synthetic route is the first and most critical step. The multi-step synthesis through quinoline-6-thiol is likely more amenable to scale-up than hypothetical direct C-H functionalization routes, which often suffer from low yields and poor regioselectivity. Process optimization would focus on maximizing the yield and purity of each step, minimizing the number of unit operations, and reducing cycle times.

Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of all raw materials are of paramount importance. For the alkylation step, using a more stable and less hazardous acetaldehyde equivalent like 2-bromoacetaldehyde diethyl acetal is preferable. patsnap.com The choice of solvent should consider not only its efficacy in the reaction but also its environmental impact, ease of recovery, and safety profile. Greener solvents are increasingly favored in industrial processes.

Reaction Conditions and Control: Temperature, pressure, and reaction time must be carefully controlled to ensure consistent product quality and to minimize the formation of impurities. The development of a robust process requires a thorough understanding of the reaction kinetics and thermodynamics. The use of process analytical technology (PAT) can be instrumental in monitoring and controlling critical process parameters in real-time.

Safety and Environmental Considerations: A comprehensive hazard assessment of all materials and reactions is essential. This includes understanding the toxicity, flammability, and reactivity of all substances involved. Waste minimization and the development of effective waste treatment strategies are integral parts of a sustainable manufacturing process.

Continuous Flow Chemistry: For certain steps, particularly the alkylation reaction, the implementation of continuous flow processing could offer significant advantages over traditional batch manufacturing. Flow chemistry can provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous materials at any given time, and potentially increase throughput.

Table 3: Scalability Considerations for the Synthesis of this compound

| Parameter | Consideration | Potential Solution |

|---|---|---|

| Starting Material Sourcing | Cost and availability of quinoline-6-thiol and acetaldehyde equivalent. | Develop a cost-effective synthesis for quinoline-6-thiol; source a stable and readily available acetaldehyde equivalent. |

| Reaction Safety | Exothermic reactions, handling of hazardous reagents. | Implement robust temperature control, consider continuous flow processing to minimize reaction volume. |

| Product Purification | Removal of impurities and by-products. | Develop efficient crystallization or distillation methods to avoid chromatography. |

| Waste Management | Minimization of solvent and reagent waste. | Optimize stoichiometry, implement solvent recycling, and develop environmentally benign waste treatment protocols. |

Chemical Reactivity and Derivatization Pathways of Quinolin 6 Ylthio Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl (C=O) function where the carbonyl carbon is bonded to one hydrogen atom and one carbon atom. This arrangement makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. evitachem.comlibretexts.org The reactivity of aldehydes is generally greater than that of ketones due to less steric hindrance and the presence of only one electron-donating alkyl group. libretexts.orgyoutube.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orgyoutube.comkhanacademy.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the resulting alkoxide ion yields the final addition product. libretexts.org

A notable example of nucleophilic addition is the proline-catalyzed asymmetric aldol (B89426) reaction. L-proline, a readily available amino acid, can act as a simple organocatalyst to promote the enantioselective addition of ketones or aldehydes to other aldehydes. wikipedia.orgnih.govillinois.edu In the context of (Quinolin-6-ylthio)acetaldehyde, it could react with a ketone in the presence of proline to yield a chiral β-hydroxy aldehyde. The mechanism involves the formation of an enamine from the ketone and proline, which then attacks the aldehyde. researchgate.netnih.gov While no specific studies on the reaction of this compound with N-chlorosuccinimide were found, aldehydes can react with various nucleophiles.

Table 1: Examples of Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Reagent(s) | Product Type | General Reaction |

|---|---|---|---|

| Cyanide | HCN or KCN/H+ | Cyanohydrin | R-CHO + HCN → R-CH(OH)CN |

| Grignard Reagent | R'MgX, then H3O+ | Secondary Alcohol | R-CHO + R'MgX → R-CH(OMgX)-R' → R-CH(OH)-R' |

| Organolithium Reagent | R'Li, then H3O+ | Secondary Alcohol | R-CHO + R'Li → R-CH(OLi)-R' → R-CH(OH)-R' |

| Alcohol | R'OH, H+ catalyst | Hemiacetal/Acetal (B89532) | R-CHO + R'OH ⇌ R-CH(OH)OR' (+ R'OH) ⇌ R-CH(OR')2 + H2O |

| Amine (Primary) | R'NH2 | Imine | R-CHO + R'NH2 ⇌ R-CH=NR' + H2O |

Condensation and Cyclization Reactions

The aldehyde functional group of this compound is a key site for condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. These reactions are crucial for the synthesis of more complex heterocyclic systems. For example, condensation with hydrazines can yield hydrazones. evitachem.com

Furthermore, the bifunctional nature of this compound presents opportunities for intramolecular cyclization reactions, potentially leading to the formation of novel fused heterocyclic scaffolds containing both the quinoline (B57606) and a newly formed ring system. The specific products would depend on the reaction conditions and the nature of any additional reagents. The synthesis of various quinoline derivatives often involves cyclization steps. researchgate.netnih.gov

Oxidation and Reduction Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, (quinolin-6-ylthio)acetic acid. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent ([Ag(NH3)2]+), which gives a positive test for aldehydes. byjus.com

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-((quinolin-6-yl)thio)ethanol. This reduction can be achieved using various reducing agents. evitachem.com Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this purpose. youtube.com Catalytic hydrogenation can also be used.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product Functional Group | General Reaction |

|---|---|---|---|

| Oxidation | KMnO4, H2CrO4, Tollens' Reagent | Carboxylic Acid | R-CHO → R-COOH |

| Reduction | NaBH4, LiAlH4, H2/Catalyst | Primary Alcohol | R-CHO → R-CH2OH |

Transformations Involving the Thioether Linkage

The thioether linkage (-S-) in this compound offers another site for chemical modification, distinct from the reactivity of the aldehyde group.

Thioether Oxidation Reactions

The sulfur atom of the thioether group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions. This transformation can be useful for modulating the electronic properties and biological activity of the molecule. For instance, oxidation with a mild oxidizing agent like sodium periodate (B1199274) (NaIO4) or one equivalent of hydrogen peroxide (H2O2) would typically yield the corresponding sulfoxide. The use of stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, would lead to the formation of the sulfone.

Table 3: Oxidation of the Thioether Linkage

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Sulfoxide Formation | NaIO4, H2O2 (1 equiv.) | Sulfoxide |

| Sulfone Formation | H2O2 (excess), KMnO4 | Sulfone |

Potential for Thioether Cleavage and Rearrangements

While thioethers are generally stable, the C-S bond can be cleaved under specific conditions. For example, treatment with certain metals or strong acids can lead to the cleavage of the thioether linkage. Additionally, rearrangements involving the thioether group are known in organic synthesis, although specific examples for this compound are not documented. The presence of the quinoline ring and the acetaldehyde (B116499) moiety could influence the propensity for such reactions.

Reactivity of the Quinoline Heterocyclic System

The presence of the nitrogen atom in the quinoline ring significantly influences its chemical behavior, rendering the pyridine (B92270) ring electron-deficient and the benzene (B151609) ring comparatively electron-rich. nih.gov This inherent electronic distribution dictates the regioselectivity of substitution reactions.

Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the carbocyclic (benzene) ring, primarily at positions 5 and 8. nih.govlibretexts.org This is because the pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. The (thio)acetaldehyde substituent at the 6-position is expected to influence this reactivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C5 | Moderately Favored | Ortho to the activating thioether group, but subject to steric hindrance. |

| C7 | Potentially Favored | Para to the activating thioether group, less sterically hindered than C5. |

| C8 | Less Favored | Meta to the activating thioether group and subject to deactivation. |

It is important to note that under strongly acidic conditions, the quinoline nitrogen will be protonated, further deactivating the entire ring system towards electrophilic attack. libretexts.org

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is favored at the electron-deficient positions 2 and 4 of the pyridine ring. nih.gov The presence of the (thio)acetaldehyde substituent at the 6-position is not expected to significantly alter this inherent reactivity of the pyridine ring, as its electronic effects are primarily transmitted through the carbocyclic ring.

However, the presence of a good leaving group at positions 2 or 4 would be a prerequisite for a successful SNAr reaction. For instance, a halo-substituted this compound could undergo nucleophilic displacement with various nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Hypothetical 2-Chloro-(quinolin-6-ylthio)acetaldehyde

| Nucleophile | Product |

| Ammonia (NH₃) | 2-Amino-(quinolin-6-ylthio)acetaldehyde |

| Alkoxides (RO⁻) | 2-Alkoxy-(quinolin-6-ylthio)acetaldehyde |

| Thiolates (RS⁻) | 2-(Alkylthio)-(quinolin-6-ylthio)acetaldehyde |

The aldehyde functionality within the this compound molecule could potentially participate in intramolecular reactions following a nucleophilic attack on the quinoline ring, leading to the formation of novel heterocyclic systems.

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic center and a site for coordination with metal ions.

N-Alkylation and N-Oxidation: The nitrogen atom can readily react with electrophiles such as alkyl halides to form quaternary quinolinium salts. It can also be oxidized by peroxy acids to form the corresponding N-oxide. These reactions are generally not significantly affected by substituents on the carbocyclic ring.

Complexation: The quinoline nitrogen can act as a ligand to form coordination complexes with various metal ions. The sulfur atom of the thioether group and the oxygen atom of the aldehyde group in this compound could also participate in chelation, potentially forming stable multi-dentate complexes. The ability to form such complexes would depend on the specific metal ion and the conformational flexibility of the substituent.

Table 3: Potential Metal Complexation with this compound

| Metal Ion | Potential Coordination Sites | Potential Complex Structure |

| Cu(II) | Quinoline-N, Thioether-S, Aldehyde-O | Bidentate or Tridentate Chelate |

| Pd(II) | Quinoline-N, Thioether-S | Bidentate Chelate |

| Zn(II) | Quinoline-N, Aldehyde-O | Bidentate Chelate |

The formation of such metal complexes can significantly alter the chemical and physical properties of the molecule, including its reactivity and spectroscopic characteristics.

Strategic Utility of Quinolin 6 Ylthio Acetaldehyde As a Synthetic Intermediate

Elaboration into Fused Heterocyclic Systems

The aldehyde functionality of (quinolin-6-ylthio)acetaldehyde serves as a key electrophilic center, enabling its participation in cyclization and annulation reactions with various nucleophiles. This reactivity is particularly useful for the construction of fused heterocyclic systems, which are prevalent in numerous biologically active compounds.

Synthesis of Imidazotriazines

While direct experimental evidence for the reaction of this compound in the synthesis of imidazotriazines is not extensively documented in the current literature, its potential as a precursor can be inferred from established synthetic routes. The general synthesis of imidazo[1,2-b] nih.govnih.govmdpi.comtriazines often involves the condensation of a 3-amino-1,2,4-triazine derivative with a two-carbon electrophilic synthon, such as an α-haloaldehyde or an α-haloketone.

In a plausible synthetic pathway, this compound could react with a substituted 3-amino-1,2,4-triazine. The initial step would likely involve the formation of a Schiff base between the amino group of the triazine and the aldehyde of this compound. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a ring nitrogen of the triazine onto the carbon bearing the quinolinylthio group (acting as a leaving group under appropriate conditions), would lead to the formation of the fused imidazotriazine ring system. The reaction conditions would likely require optimization, potentially involving acid or base catalysis to facilitate the condensation and cyclization steps.

A related synthesis of C-ribosyl imidazo[2,1-f] nih.govnih.govmdpi.comtriazines involves the condensation of a monocyclic 1,2,4-triazine (B1199460) with chloroacetaldehyde, highlighting the feasibility of using a two-carbon aldehyde synthon for the construction of this heterocyclic core. rsc.org

Synthesis of Imidazopyrimidines

The synthesis of imidazo[1,2-a]pyrimidines is a well-established area of heterocyclic chemistry, with numerous methods reported for their preparation. mdpi.comorganic-chemistry.orgresearchgate.net A common and effective strategy involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound. nih.gov By analogy, this compound could serve as a viable electrophilic partner in this reaction.

The proposed reaction would commence with the nucleophilic attack of the exocyclic amino group of 2-aminopyrimidine on the aldehyde carbon of this compound to form a hemiaminal intermediate. This intermediate would then dehydrate to form a Schiff base. Tautomerization and subsequent intramolecular cyclization, involving the attack of the endocyclic pyrimidine (B1678525) nitrogen onto the carbon bearing the quinolinylthio moiety, would furnish the desired imidazo[1,2-a]pyrimidine (B1208166) scaffold. This cyclization would likely proceed via an SN2-type displacement of the quinolinylthio group. A patent has described the synthesis of imidazo[1,2-a]pyrimidine derivatives through the coupling of a 2-aminopyrimidine with a suitable electrophile, supporting the general feasibility of this approach. google.com

| Reactant 1 | Reactant 2 | Product Heterocycle | Key Reaction Type |

| 3-Amino-1,2,4-triazine | This compound | Imidazo[1,2-b] nih.govnih.govmdpi.comtriazine | Condensation-Cyclization |

| 2-Aminopyrimidine | This compound | Imidazo[1,2-a]pyrimidine | Condensation-Cyclization |

Cyclization and Annulation Reactions with Nitrogen-Containing Nucleophiles

The electrophilic nature of the aldehyde group in this compound makes it a versatile substrate for a variety of cyclization and annulation reactions with nitrogen-containing nucleophiles beyond aminotriazines and aminopyrimidines. For instance, reaction with hydrazines could potentially lead to the formation of pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) could yield isoxazoles.

Furthermore, multicomponent reactions involving this compound, an amine, and a third component with an active methylene (B1212753) group could provide access to a diverse range of complex heterocyclic systems. The quinolinylthio moiety, while potentially acting as a leaving group in some cyclizations, could also remain as a substituent in the final product, thereby imparting its unique electronic and steric properties to the newly formed heterocycle.

Precursor for Advanced Organic Scaffolds

Beyond its direct use in heterocycle synthesis, this compound can serve as a valuable precursor for more complex and advanced organic scaffolds. Its bifunctional nature allows for sequential or orthogonal transformations, enabling the construction of molecules with a high degree of structural diversity.

Role in Multistep Organic Synthesis Campaigns

In the context of a multistep synthesis, this compound can be envisioned as a key intermediate. For example, the aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, (quinolin-6-ylthio)acetic acid, a known compound. chemicalbook.comnih.gov This acid can then be coupled with various amines or alcohols to generate amides or esters, respectively. These derivatives could be further elaborated into more complex structures.

Alternatively, the aldehyde can undergo reduction to the corresponding alcohol, 2-(quinolin-6-ylthio)ethanol. This alcohol could then be used in etherification or esterification reactions. The sulfur atom of the quinolinylthioether also presents a site for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which would modulate the electronic properties of the molecule and potentially introduce new biological activities.

The synthesis of the starting material, 6-mercaptoquinoline, is a crucial first step in any synthetic campaign utilizing this compound. chemicalbook.com The subsequent S-alkylation with a two-carbon electrophile, such as 2-chloroacetaldehyde or a protected equivalent, would provide access to the target aldehyde.

Stereochemical Considerations in Derivatization Pathways

While this compound itself is achiral, its derivatization can introduce stereocenters, necessitating careful consideration of stereochemical outcomes. For instance, the addition of a Grignard reagent or an organolithium reagent to the aldehyde will generate a chiral secondary alcohol. The stereoselectivity of such additions could potentially be controlled through the use of chiral catalysts or auxiliaries.

Furthermore, if the carbon alpha to the sulfur atom were to be functionalized, a new stereocenter would be created. The stereochemical control of this position would be crucial for the synthesis of enantiomerically pure final products. The development of stereoselective methods for the derivatization of this compound will be a key area of future research, unlocking the full potential of this versatile synthetic intermediate.

Linker Chemistry and Conjugation Strategies in Complex Molecule Construction

The design and synthesis of linkers are pivotal in fields ranging from medicinal chemistry to materials science, where they serve to connect distinct molecular entities, thereby modulating their pharmacokinetic properties, or creating novel functionalities. cncb.ac.cn The "this compound" scaffold, which incorporates a quinoline (B57606) nucleus and a reactive acetaldehyde (B116499) moiety, is particularly well-suited for such applications. The quinoline portion of the molecule can serve as a biologically active pharmacophore or as a rigid structural anchor, while the acetaldehyde group provides a versatile handle for a variety of conjugation reactions.

The aldehyde functionality of "this compound" is a key feature that drives its utility in conjugation chemistry. Aldehydes are known to react with a wide range of nucleophiles, including amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These reactions are typically high-yielding and can be performed under mild conditions, making them ideal for the conjugation of sensitive biomolecules.

One of the most powerful applications of "this compound" is in the realm of bioconjugation, where it can be used to attach the quinoline moiety to proteins, peptides, or nucleic acids. For instance, the aldehyde can react with the ε-amino group of lysine (B10760008) residues in a protein to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. This strategy has been widely employed to label proteins with fluorescent tags or to create antibody-drug conjugates.

Furthermore, the quinoline nucleus itself can participate in a variety of chemical transformations, providing additional avenues for the construction of complex molecules. The nitrogen atom in the quinoline ring can be quaternized to introduce a positive charge, which can be useful for enhancing water solubility or for promoting interactions with biological targets. nih.gov The aromatic rings of the quinoline system can also be functionalized through electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The strategic combination of the quinoline scaffold with the reactive aldehyde group in "this compound" makes it a valuable tool for the synthetic chemist. Its ability to act as a bifunctional linker, coupled with the rich chemistry of the quinoline nucleus, opens up a wide range of possibilities for the construction of complex and functional molecules.

Interactive Data Table: Representative Reactions of Quinoline-Based Linkers

| Linker Type | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |

| Quinoline-Thiol | Quinoline N-oxide | p-Toluenethiol | Thiolation | 2-(p-Tolylthio)quinoline | 87 | rsc.org |

| Amino-Quinoline | 8-Aminoquinoline | Propargyl Bromide | Alkylation | 8-(Propargylamino)quinoline | - | nih.gov |

| Quinoline-Glycoconjugate | 8-Azidoethoxy-quinoline | C-6 Alkynyl-Glucose | Click Chemistry | 1,2,3-Triazole linked glycoconjugate | High | mdpi.comnih.gov |

| Quinoline-Thioether | Quinoline-6-thiol | Chloroacetaldehyde | Nucleophilic Substitution | This compound | Plausible | - |

Analytical Methodologies for Characterization of Quinolin 6 Ylthio Acetaldehyde and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of (Quinolin-6-ylthio)acetaldehyde and its analogs. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the nature and connectivity of their constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) reveals the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the quinoline (B57606) ring system, the thioether linkage, and the acetaldehyde (B116499) moiety. For instance, the aromatic protons of the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm), while the methylene (B1212753) protons adjacent to the sulfur atom and the aldehydic proton would resonate at distinct chemical shifts, influenced by their local electronic environments. The coupling patterns (e.g., doublets, triplets, multiplets) between adjacent protons provide valuable information about the connectivity of the molecule. In the ¹H NMR spectrum of related quinoline thioether derivatives, the chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals indicate their hybridization (sp³, sp², sp) and the nature of the atoms attached to them. For example, the carbonyl carbon of the acetaldehyde group would be expected to appear significantly downfield (around δ 190-200 ppm).

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between different nuclei. COSY spectra reveal proton-proton couplings, aiding in the assignment of complex spin systems within the quinoline ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing unambiguous assignment of both ¹H and ¹³C resonances.

A representative, though not specific to the title compound, set of NMR data for a quinoline thioether derivative is presented below to illustrate the type of information obtained. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| A Representative Quinoline Thioether Derivative | 7.89 (d, J = 8.0 Hz, 1H), 7.54–7.42 (m, 7H), 7.09 (s, 1H), 3.72 (s, 3H), 3.61 (t, J = 7.2 Hz, 2H), 2.93 (t, J = 7.2 Hz, 2H), 2.42 (s, 3H) | 173.03, 156.91, 147.57, 138.07, 135.36, 131.79, 129.61, 128.75, 128.56, 128.47, 124.99, 124.93, 121.15, 52.01, 34.72, 24.95, 21.89 |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many quinoline derivatives. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, resulting in the formation of protonated molecules [M+H]⁺ or other adducts. This allows for the accurate determination of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental formula of a molecule by comparing the experimental mass to calculated masses of possible formulas. For example, the calculated mass for a protonated molecule of a quinoline thioether derivative, C₂₀H₁₉NO₂S, is 338.1209 [M+H]⁺, and a found value of 338.1211 would confirm the elemental composition. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. Time-of-flight (TOF) mass analyzers are often coupled with chromatographic separation methods to identify and structurally elucidate quinoline alkaloids. nih.gov

| Technique | Application | Example Data for a Quinoline Thioether Derivative rsc.org |

| ESI-MS | Molecular Weight Determination | [M+H]⁺ peak observed |

| HRMS (ESI) | Elemental Composition Confirmation | Calcd for C₂₀H₁₉NO₂S: 338.1209 [M+H]⁺, Found: 338.1211 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic quinoline ring and the aliphatic chain, as well as C=C and C=N stretching vibrations of the quinoline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic chromophore, would exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the ring and the presence of the thioether and acetaldehyde functional groups.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. sielc.comresearchgate.netsielc.com

In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

A typical HPLC method for quinoline derivatives might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is commonly achieved using a diode-array detector (DAD) or a UV detector set at a wavelength where the quinoline chromophore absorbs strongly. researchgate.net

| Parameter | Typical Conditions for Quinoline Derivatives Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV or Diode-Array Detector (DAD) |

| Application | Purity assessment, separation of isomers and impurities |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While some quinoline derivatives may require derivatization to increase their volatility, GC can be an effective method for their analysis. madison-proceedings.com

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

A typical GC method for quinoline analysis might utilize a capillary column with a nonpolar stationary phase and a temperature program to facilitate the elution of compounds with different boiling points. researchgate.net GC-MS, which combines the separation power of GC with the identification capabilities of MS, is a particularly powerful tool for the analysis of complex mixtures containing quinoline derivatives. nih.govmadison-proceedings.com

| Parameter | Typical Conditions for Quinoline Analysis |

| Column | Capillary column (e.g., with a nonpolar stationary phase) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Analysis of volatile derivatives, impurity profiling |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and sensitive technique extensively used to monitor the progress of organic reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. In the synthesis of this compound and its derivatives, TLC is an indispensable tool.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For quinoline derivatives, a range of solvent systems can be employed, with the polarity being adjusted to optimize the separation of the compounds of interest. The progress of a reaction, such as the formation of this compound from its precursors, can be observed by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

Visualization of the separated spots on the TLC plate is often achieved by exposure to ultraviolet (UV) light, as quinoline-containing compounds are typically UV-active. Alternatively, chemical staining agents, such as an iodine chamber, can be used to reveal the spots.

Table 1: Exemplary TLC Systems for Monitoring Quinoline Derivative Syntheses

| Solvent System (v/v) | Compound Class | Stationary Phase | Visualization | Reference |

| Petroleum Ether : Ethyl Acetate (7:3) | Chalcone and Pyrazoline derivatives of Quinoline | Silica Gel | UV light | |

| Hexane : Acetone (3:1) | Quinoline derivatives | Silica Gel | UV light | |

| Toluene : Ethyl Acetate : Formic Acid : Methanol (5.5:3:1:0.5) | Quercetin (as an example of a heterocyclic compound) | Silica Gel | UV light | |

| Pentane : Diethyl Ether (7:3) | Benzaldehyde and Benzyl Alcohol (as an example of separating an aldehyde and alcohol) | Silica Gel | UV light |

This table provides examples of solvent systems used for the TLC analysis of various quinoline derivatives and other relevant organic compounds. The selection of an appropriate solvent system for this compound would require experimental optimization.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The theoretical elemental composition of this compound (C₁₁H₉NOS) is as follows:

Carbon (C): 65.00%

Hydrogen (H): 4.46%

Nitrogen (N): 6.89%

Sulfur (S): 15.78%

Table 2: Elemental Analysis Data for Representative 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing a 4-Amino-1,2,4-Triazole-3-Thiol Ring researchgate.net

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 4-amino-5-[6-chloro-2-(4-chlorophenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol | C₁₇H₁₀Cl₂N₅S | C: 51.27, H: 2.53, N: 17.58 | C: 51.35, H: 2.48, N: 17.65 |

| 4-amino-5-[6-fluoro-2-(4-fluorophenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol | C₁₇H₁₀F₂N₅S | C: 55.58, H: 2.74, N: 19.06 | C: 55.63, H: 2.70, N: 19.11 |

| 4-amino-5-[6-nitro-2-(4-methylphenyl)-quinolin-4-yl]-4H-1,2,4-triazole-3-thiol | C₁₈H₁₄N₆O₂S | C: 57.13, H: 3.73, N: 22.21 | C: 57.20, H: 3.55, N: 21.45 |

Note: The data presented in this table is for structurally related compounds to illustrate the application and precision of elemental analysis for this class of molecules. researchgate.net The close agreement between the calculated and found values validates the assigned chemical formulas for these derivatives.

Computational and Theoretical Investigations of Quinolin 6 Ylthio Acetaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. For (Quinolin-6-ylthio)acetaldehyde, this would involve a detailed analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these properties. arabjchem.org For instance, in a study on quinolin-8-ol, the HOMO and LUMO energies were calculated to investigate its chemical reactivity and kinetic stability. researchgate.net Similar calculations for this compound would reveal the distribution of electron density and identify the regions most susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that would be used to investigate the electronic structure. NBO analysis provides insights into charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net For example, in quinoline-thiosemicarbazide derivatives, NBO calculations helped in understanding donor-acceptor interactions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies of Quinoline (B57606) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinolin-8-ol researchgate.net | -6.12 | -1.54 | 4.58 |

| 8-hydroxy-2-methyl quinoline arabjchem.org | -5.67 | -1.32 | 4.35 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org | -6.23 | -2.11 | 4.12 |

This table presents data for analogous compounds to illustrate the typical values that would be calculated for this compound.

Conformational Landscape and Energetics

The three-dimensional structure and conformational flexibility of this compound would significantly influence its biological activity and physical properties. The presence of the thioacetaldehyde (B13765720) side chain introduces rotational freedom around the C-S and C-C single bonds. Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers.

A conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This allows for the identification of local and global energy minima, which correspond to the most stable three-dimensional arrangements of the atoms. For example, a study on quinoline-based thiazole (B1198619) derivatives involved conformational analysis to understand their structure. acs.org Similarly, research on heteroaromatic carbonyl compounds like thiophen-2,5-dicarbaldehyde has shown the existence of multiple rotational isomers that can be identified and characterized. rsc.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| A | 0° | 5.2 |

| B | 60° | 1.8 |

| C | 120° | 0.0 |

| D | 180° | 2.5 |

This table is a hypothetical representation of what a conformational analysis for this compound might reveal, illustrating the energy differences between various spatial arrangements.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry provides powerful tools to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, theoretical studies on the formation of acetaldehyde (B116499) during coal oxidation have utilized transition state theory to elucidate the reaction mechanism. researchgate.net Similar approaches could be applied to understand the reactivity of the aldehyde group in this compound in reactions such as oxidation, reduction, or condensation. DFT calculations are instrumental in locating transition state structures and calculating their energies and vibrational frequencies to confirm they are true first-order saddle points on the potential energy surface.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for its characterization. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. researchgate.net For instance, the theoretically simulated UV-Vis spectrum of quinolin-8-ol was found to be in good agreement with experimental data. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. arabjchem.org Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy, which is crucial for structural elucidation. nih.gov

Table 3: Predicted Spectroscopic Data for a Quinoline Derivative (Quinolin-8-ol)

| Spectroscopic Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) researchgate.net | 315 nm (in ethanol) |

| Key IR Frequencies (cm⁻¹) arabjchem.org | ~3400 (O-H stretch), ~1600 (C=N stretch) |

| Selected ¹³C NMR Chemical Shifts (ppm) nih.gov | ~180 (C=S), ~150-120 (aromatic carbons) |

This table shows examples of predicted spectroscopic data for related quinoline compounds, indicating the types of information that could be generated for this compound.

Theoretical Insights into Reactivity and Selectivity in Organic Transformations

Computational chemistry offers a suite of tools to understand and predict the reactivity and selectivity of this compound in various organic transformations. Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. arabjchem.org

Reactivity descriptors derived from DFT, such as Fukui functions, can provide more quantitative predictions of local reactivity. researchgate.net These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Such insights are invaluable for predicting the regioselectivity of reactions. For example, in functionalized quinolines, the position of substituents has been shown to significantly influence the molecule's pharmacological efficacy, a phenomenon that can be rationalized through computational reactivity analysis. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (quinolin-6-ylthio)acetaldehyde in biological matrices?

- Methodological Answer : Gas chromatography (GC) coupled with headspace sampling is widely used, particularly for volatile aldehydes. For non-volatile derivatives, DNPH (2,4-dinitrophenylhydrazine) derivatization followed by HPLC-UV analysis is recommended. Calibration curves should be validated using certified reference standards, and recovery rates must be reported to account for matrix effects .

- Example Data : In atmospheric studies, discrepancies between PTR-MS (m/z 45) and DNPH-HPLC methods for acetaldehyde quantification showed a slope of 1.47±0.09 in RMA regression, indicating systematic bias .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

- Methodological Answer : Utilize a two-step protocol: (1) Thiolation of quinolin-6-amine with thiourea under acidic conditions to form the thiol intermediate, and (2) coupling with acetaldehyde via nucleophilic addition. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Control pH (<6) to prevent aldol condensation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR to confirm the thioether linkage (C-S-C) and aldehyde proton (δ 9.6–10.2 ppm).

- FT-IR : Peaks at 1720 cm (C=O stretch) and 2550 cm (S-H stretch, if unreacted thiol persists).

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z: calculate based on C) .

Advanced Research Questions

Q. How do discrepancies arise between theoretical and experimental core excitation energies in this compound?

- Methodological Answer : Core excitation energies (e.g., O K-edge transitions) computed via CVS-CCSD/aug-cc-pVTZ often deviate from experimental EELS/synchrotron data due to:

- Vibronic coupling : Neglected in static theoretical models.

- Solvent effects : Simulations typically assume gas-phase conditions.

Q. What mechanisms explain this compound’s role in modulating enzyme activity (e.g., aldehyde dehydrogenase)?

- Methodological Answer : Design inhibition assays using recombinant ALDH2:

- Pre-incubate enzyme with 0.1–10 µM this compound.

- Monitor NADH production at 340 nm. Competitive inhibition is suggested if increases with no change in .

Q. How can researchers resolve contradictory data on acetaldehyde’s carcinogenic potential when used as a flavoring agent?

- Methodological Answer : Conduct in vitro genotoxicity assays (Ames test, Comet assay) with human cell lines (e.g., HepG2) exposed to 0.1–100 µM this compound. Compare results to IARC’s acetaldehyde classification (Group 2B carcinogen).

- Data Gap : The DFG Senate Commission identified insufficient data on chronic low-dose exposure thresholds for acetaldehyde derivatives, necessitating dose-response studies .

Q. What experimental strategies improve reproducibility in quantifying acetaldehyde derivatives across laboratories?

- Methodological Answer : Standardize calibration protocols:

- Use NIST-traceable acetaldehyde solutions.

- Implement inter-laboratory validation via round-robin testing.

- Case Study : PET preform analysis showed inter-lab variability (±15%) due to inconsistent grinding temperatures and headspace equilibration times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.